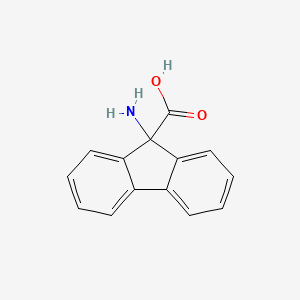

9-Amino-9-fluorenecarboxylic acid

描述

属性

CAS 编号 |

52474-54-1 |

|---|---|

分子式 |

C14H11NO2 |

分子量 |

225.24 g/mol |

IUPAC 名称 |

9-aminofluorene-9-carboxylic acid |

InChI |

InChI=1S/C14H11NO2/c15-14(13(16)17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,15H2,(H,16,17) |

InChI 键 |

GYQWDIIKBPJSGS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)O)N |

规范 SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)O)N |

其他CAS编号 |

52474-54-1 |

同义词 |

9-amino-9-fluorenecarboxylic acid Afc amino acid |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Comparison

The uniqueness of 9-amino-9-fluorenecarboxylic acid lies in its bifunctional design. Key structural analogs include:

Physicochemical Properties

- Solubility: The sodium salt of this compound exhibits higher aqueous solubility compared to its carboxylic acid form, facilitating use in biological assays .

- Thermal Stability: Fluorenone derivatives (e.g., 9-fluorenone-1-carboxylic acid) display higher melting points (~196–198°C) due to ketone-induced rigidity, whereas amino-fluorene analogs decompose at lower temperatures .

- Reactivity: The amino group enables nucleophilic substitution and coordination with metal ions, while the carboxylate participates in esterification and amide bond formation .

Research Findings and Case Studies

Conformational Studies

- Peptide Mimetics: Incorporation of this compound into peptides restricts backbone flexibility, stabilizing β-turn and 310-helix conformations critical for receptor binding .

- EPR Spectroscopy: Analogous spin-labeled amino acids (e.g., TOAC) highlight the utility of rigid fluorene scaffolds in studying peptide dynamics .

常见问题

Q. What are the common synthetic routes for 9-Amino-9-fluorenecarboxylic acid derivatives?

The synthesis of derivatives typically involves nucleophilic substitution, coupling reactions, and cyclization. For example, derivatives like 9-Amino-6-(cyclohexylamino)-5-fluoro-3-oxo-3H–pyrido[3,2,1-kl]phenoxazine-2-carboxylic acid are synthesized via stepwise functionalization under controlled conditions (e.g., using cyclohexylamine in DMF at 80°C). Reaction yields vary significantly (49–92%) depending on substituents and solvents (Table 1) .

Table 1: Synthesis Conditions and Yields for Selected Derivatives

| Compound | Substituent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 11i (Cyclohexylamino) | Cyclohexylamine | DMF | 80 | 74 |

| 11j (Cyclopentylamino) | Cyclopentylamine | DMF | 80 | 63 |

| 12 (Acetamido) | Acetic anhydride | Pyridine | RT | 92 |

Q. Which analytical techniques are essential for characterizing this compound compounds?

Key methods include:

- 1H NMR : Confirms substitution patterns and proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm).

- ESI-MS : Validates molecular weight (e.g., m/z 337.32 for 9-Acridinecarboxylic acid derivatives) .

- HPLC : Assesses purity (>95% required for biological studies). Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or isomerization, necessitating column chromatography or recrystallization .

Q. How is this compound utilized in peptide synthesis?

The fluorenylmethoxycarbonyl (Fmoc) group, derived from this compound, protects amines during solid-phase peptide synthesis. For example, 2-(4-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)phenyl)acetic acid facilitates selective deprotection under basic conditions (20% piperidine in DMF), enabling sequential peptide chain elongation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amine coupling.

- Catalyst use : Pd(OAc)₂ improves cross-coupling efficiency in aryl halide reactions.

- Temperature control : Lower temps (e.g., 0°C) reduce side reactions in acid-sensitive intermediates . Example: Replacing DMF with THF in cyclopentylamine coupling increased 11j yield from 63% to 72% .

Q. What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?

- Multi-technique validation : Combine NMR, IR, and X-ray crystallography to confirm bond connectivity.

- Isotopic labeling : Use 13C-labeled precursors to trace carbon frameworks in ambiguous cases.

- Computational modeling : DFT calculations predict vibrational spectra (e.g., IR stretches at 1680–1720 cm⁻¹ for carbonyl groups), cross-validating experimental data .

Q. What approaches are used to design fluorinated derivatives of this compound for enhanced bioactivity?

Fluorination at strategic positions alters electronic and steric properties:

- 2-Fluoro substitution : Increases lipophilicity (LogP +0.5), enhancing membrane permeability.

- 10-Fluoro substitution : Disrupts π-stacking in enzyme active sites, improving inhibitory potency (e.g., IC50 reduction from 12 µM to 3.5 µM in kinase assays) .

Table 2: Photomechanical Properties of Fluorinated Derivatives

| Derivative | Substituent Position | Photomechanical Response* |

|---|---|---|

| 9AC (Parent) | None | Moderate |

| 2F-9AC | 2-Fluoro | High |

| 10F-9AC | 10-Fluoro | Low |

| *Response measured via crystal bending under UV light . |

Methodological Notes

- Data contradiction analysis : Cross-check ESI-MS and NMR data to distinguish between structural isomers (e.g., para vs. meta substitution in aromatic rings) .

- Experimental design : Use fractional factorial designs to screen reaction parameters (e.g., solvent, catalyst, time) for optimal yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。